Undecanoic acid, 11-(hexylsulfinyl)-
Description
Undecanoic acid, 11-(hexylsulfinyl)-, is a sulfinyl-substituted fatty acid derivative characterized by a hexylsulfinyl (-S(O)-C₆H₁₃) group at the 11th carbon of the undecanoic acid backbone. Sulfinyl groups are known to influence polarity, solubility, and biological activity, making such compounds relevant in medicinal chemistry and materials science .
Properties
CAS No. |
101791-26-8 |
|---|---|
Molecular Formula |
C17H34O3S |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
11-hexylsulfinylundecanoic acid |
InChI |
InChI=1S/C17H34O3S/c1-2-3-4-12-15-21(20)16-13-10-8-6-5-7-9-11-14-17(18)19/h2-16H2,1H3,(H,18,19) |
InChI Key |
SXVVPXGKWCOHAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to 11-(Hexylsulfinyl)undecanoic Acid
Thiol-Ene Reaction Followed by Sulfide Oxidation
The most viable pathway involves a thiol-ene reaction to introduce the sulfide moiety, followed by oxidation to the sulfoxide.
Step 1: Synthesis of 11-(Hexylthio)undecanoic Acid
10-Undecenoic acid (CH₂=CH(CH₂)₈COOH), a commercially available unsaturated fatty acid, undergoes radical-mediated thiol-ene coupling with hexanethiol (C₆H₁₃SH). The reaction employs azobisisobutyronitrile (AIBN) as a radical initiator in tetrahydrofuran (THF) at 60–70°C under nitrogen. The anti-Markovnikov addition places the hexylthio group at the terminal carbon:
$$
\text{CH}2=\text{CH}(\text{CH}2)8\text{COOH} + \text{C}6\text{H}{13}\text{SH} \xrightarrow{\text{AIBN, THF}} \text{C}6\text{H}{13}\text{S}(\text{CH}2)_{10}\text{COOH}
$$
This step typically achieves 70–85% yield , with purification via recrystallization from ethanol/water mixtures.
Step 2: Oxidation to Sulfoxide
The intermediate 11-(hexylthio)undecanoic acid is oxidized using 3-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–5°C. Controlled stoichiometry (1.1 eq. mCPBA) prevents overoxidation to the sulfone:
$$
\text{C}6\text{H}{13}\text{S}(\text{CH}2){10}\text{COOH} + \text{mCPBA} \rightarrow \text{C}6\text{H}{13}\text{S}(=\text{O})(\text{CH}2){10}\text{COOH}
$$
Yields range from 65–80% , with product isolation via solvent evaporation and silica gel chromatography.
Nucleophilic Substitution via Acyl Chloride Intermediate
An alternative route activates the carboxylic acid as an acyl chloride for nucleophilic displacement.
Step 1: Synthesis of 11-Bromoundecanoyl Chloride
Undecanoic acid is brominated at the terminal carbon using N-bromosuccinimide (NBS) under radical conditions, followed by treatment with thionyl chloride (SOCl₂) to form the acyl chloride:
$$
\text{CH}3(\text{CH}2)9\text{COOH} \xrightarrow{\text{NBS, AIBN}} \text{Br}(\text{CH}2){10}\text{COOH} \xrightarrow{\text{SOCl}2} \text{Br}(\text{CH}2){10}\text{COCl}
$$
Step 2: Displacement with Sodium Hexylsulfinate
The acyl chloride reacts with sodium hexylsulfinate (C₆H₁₃SO₂Na) in dimethylformamide (DMF) at 80°C:
$$
\text{Br}(\text{CH}2){10}\text{COCl} + \text{C}6\text{H}{13}\text{SO}2\text{Na} \rightarrow \text{C}6\text{H}{13}\text{S}(=\text{O})(\text{CH}2)_{10}\text{COOH} + \text{NaBr}
$$
This method yields 50–60% product but requires stringent anhydrous conditions.
Industrial-Scale Refinement Techniques
Ozone-Mediated Purification
Adapting protocols from cyano fatty acid refinement, crude 11-(hexylsulfinyl)undecanoic acid is dissolved in acetic acid and treated with ozone-enriched oxygen (0.1–5% v/v) at 15–60°C. Ozone degrades colored impurities without oxidizing the sulfoxide, achieving 98% purity after crystallization.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Thiol-Ene + Oxidation | 65–80 | 98 | High stereocontrol | Multi-step synthesis |
| Nucleophilic Substitution | 50–60 | 95 | Direct sulfoxide incorporation | Low yield, sensitive conditions |
Challenges and Optimization Strategies
- Stereochemical Control : The sulfoxide group introduces chirality. Enzymatic oxidation using P450 BM3 mutants (cf. hydroxylation of 10-undecenoic acid) could achieve enantioselectivity >85% ee but remains unexplored for sulfoxides.
- Solvent Selection : Halogenated solvents (e.g., chloroform) enhance solubility during ozonation but require recycling to reduce costs.
- Overoxidation Mitigation : Substituent electron-withdrawing effects stabilize the sulfoxide, but excess mCPBA must be quenched with sodium thiosulfate to halt at the sulfoxide stage.
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid, 11-(hexylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using strong oxidizing agents such as hydrogen peroxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The sulfinyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent, and low temperatures.
Substitution: Various nucleophiles, solvents like dichloromethane, and catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted undecanoic acid derivatives.
Scientific Research Applications
Undecanoic acid, 11-(hexylsulfinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of surfactants and emulsifiers.
Biology: Investigated for its potential antimicrobial properties. It is used in studies related to cell membrane interactions and lipid metabolism.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections. It has shown promise in modulating fungal metabolism and gene expression.
Industry: Utilized in the production of specialty chemicals, including lubricants and plasticizers. It is also used in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of undecanoic acid, 11-(hexylsulfinyl)- involves its interaction with cellular components. The sulfinyl group can induce oxidative stress, leading to changes in fatty acid and phospholipid synthesis. This results in the disruption of cell membrane integrity and function. Additionally, the compound can modulate gene expression, affecting various metabolic pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes structurally related undecanoic acid derivatives, their substituents, molecular characteristics, and biological activities:
Structural and Functional Differences
Substituent Effects on Polarity and Solubility
- Sulfinyl vs.
- Alkyl Chain Length : The hexylsulfinyl substituent introduces greater hydrophobicity than methylsulfinyl () but less than furan-containing derivatives (e.g., 11D3), which have rigid aromatic systems .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Undecanoic acid, 11-(hexylsulfinyl)- in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines ():
- Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats.
- Work in a well-ventilated area or fume hood to avoid inhalation of vapors (H335-H336 warnings).
- Store in sealed containers at -20°C to maintain stability ( ).
- Refer to SDS for spill management (e.g., absorb small spills with inert material; avoid water flushing).
Q. How can researchers confirm the purity and structural integrity of Undecanoic acid, 11-(hexylsulfinyl)-?
- Methodological Answer :
- Chromatography : Use HPLC with UV detection (≥95% purity threshold; ).
- Spectroscopy : NMR (¹H/¹³C) to verify the hexylsulfinyl substitution at position 11. Compare IR spectra with reference data (e.g., NIST Chemistry WebBook; ).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C17H34O3S, expected m/z 318.22).
Q. What solvents are optimal for dissolving Undecanoic acid, 11-(hexylsulfinyl)- in experimental setups?
- Methodological Answer :
- Primary Solvents : DMSO or ethanol (solubility ~0.25 mg/mL in DMSO:PBS mixtures; ).
- Aqueous Compatibility : Pre-dissolve in organic solvents before diluting with aqueous buffers to avoid precipitation.
- Stability Testing : Monitor solubility under varying pH (4–9) and temperature (4–37°C) conditions.
Q. How should researchers address discrepancies in toxicity classifications across safety data sheets (SDS)?
- Methodological Answer :
- Cross-reference hazard data from multiple SDS (e.g., Cayman Chemical vs. Larodan AB; vs. 2).
- Prioritize SDS compliant with GHS (Globally Harmonized System) and EU CLP regulations ( ).
- Conduct in-house toxicity assays (e.g., skin irritation tests per OECD 439) if conflicting classifications persist.
Advanced Research Questions
Q. What experimental strategies are effective for studying the antifungal mechanism of Undecanoic acid, 11-(hexylsulfinyl)- against filamentous fungi?
- Methodological Answer :
- In Vitro Assays : Use microbroth dilution (CLSI M38) to determine minimum inhibitory concentrations (MICs) against Aspergillus or Candida spp. ( ).
- Mechanistic Probes : Assess membrane disruption via propidium iodide uptake or ergosterol binding assays.
- Metabolomic Profiling : LC-MS/MS to track changes in fungal lipid biosynthesis pathways.
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer :
- Validate computational models (e.g., DFT calculations) with experimental kinetic studies (e.g., reaction rate measurements under controlled O2/moisture levels; ).
- Use isotopic labeling (e.g., <sup>13</sup>C) to trace reaction pathways ( ).
- Replicate conditions from conflicting studies (e.g., solvent purity, catalyst traces) to identify confounding variables.
Q. What frameworks guide the integration of Undecanoic acid, 11-(hexylsulfinyl)- into lipid-based drug delivery systems?
- Methodological Answer :
- Theoretical Basis : Apply the Hydrophilic-Lipophilic Balance (HLB) theory to optimize nanoemulsion stability ( ).
- Experimental Design : Use dynamic light scattering (DLS) to characterize particle size and zeta potential in lipid formulations.
- In Vivo Testing : Assess bioavailability in rodent models using LC-MS quantification of plasma concentrations.
Q. How can the environmental impact of Undecanoic acid, 11-(hexylsulfinyl)- be assessed during disposal?
- Methodological Answer :
- Ecotoxicology Testing : Follow OECD 201/202 guidelines for algal and Daphnia toxicity ( ).
- Degradation Studies : Use GC-MS to monitor biodegradation products in soil/water systems under aerobic/anaerobic conditions.
- Regulatory Compliance : Align with REACH and TSCA standards for non-hazardous waste classification ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
